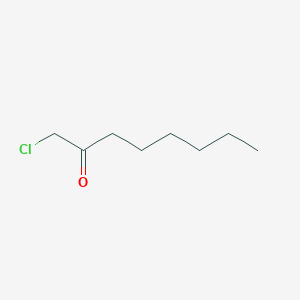

1-Chloro-2-octanone

Description

Significance of Alpha-Halogenated Ketones as Synthetic Intermediates

Alpha-halogenated ketones are highly valued as synthetic intermediates due to their dual reactivity. wikipedia.org They possess two electrophilic sites: the carbonyl carbon and the adjacent alpha-carbon bearing the halogen. nih.gov This bifunctionality makes them potent alkylating agents and versatile precursors for a variety of more complex molecules. wikipedia.org The reactivity of the carbon-halogen bond is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making the alpha-carbon highly susceptible to nucleophilic attack. nih.gov

This enhanced reactivity allows α-halo ketones to participate in numerous synthetic transformations. wikipedia.org They are fundamental building blocks in the synthesis of various heterocyclic compounds. For instance, they react with thioamides to form thiazoles and with thioureas to produce 2-aminothiazoles. wikipedia.orgnih.gov They are also key reactants in the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of an α-halo ketone with a dicarbonyl compound and ammonia. wikipedia.org Furthermore, these compounds are precursors for other important functional groups; for example, they can be converted into α-hydroxy ketones or α-amino ketones, which are prevalent motifs in many biologically active molecules. The Favorskii rearrangement, a notable reaction of α-halo ketones, provides a route to carboxylic acid derivatives. wikipedia.org

Overview of Structural Features and Reactivity of 1-Chloro-2-octanone

1-Chloro-2-octanone is a specific alpha-chloro ketone with a linear eight-carbon backbone. The structure consists of a carbonyl group at the second carbon position and a chlorine atom attached to the first (alpha) carbon. This arrangement is central to its chemical behavior.

Table 1: Properties of 1-Chloro-2-octanone

| Property | Value |

| CAS Number | 63988-10-3 molbase.comchemicalbook.comchemsrc.com |

| Molecular Formula | C₈H₁₅ClO molbase.comchemicalbook.comchemsrc.com |

| Molecular Weight | 162.66 g/mol molbase.comchemsrc.com |

| Synonyms | 1-chloro-octan-2-one, Chlormethyl-hexyl-keton molbase.comchemsrc.com |

The primary structural feature influencing the reactivity of 1-Chloro-2-octanone is the presence of the chlorine atom on the carbon adjacent to the carbonyl group. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom polarizes the C1-Cl bond and increases the acidity of the proton on C1 (if present, though in this case there are two). nih.govwikipedia.org This makes the C1 carbon a strong electrophilic center, readily attacked by nucleophiles.

Reactions involving 1-Chloro-2-octanone often exploit this electrophilicity. It serves as a precursor in the synthesis of other functionalized octanone derivatives, such as 2-octanone (B155638), 1-(benzoyloxy)-, demonstrating its utility as a building block. lookchem.com Additionally, the carbonyl group can undergo its characteristic reactions. A significant area of study is the stereoselective reduction of the ketone to form the corresponding chiral alcohol, 1-chloro-2-octanol. mdpi.com

Scope and Research Directions for 1-Chloro-2-octanone

Current and future research involving 1-Chloro-2-octanone is primarily focused on its application in asymmetric synthesis and as a substrate for developing novel synthetic methodologies. The ability to transform 1-Chloro-2-octanone into chiral molecules highlights its importance.

A key research direction is the use of biocatalysis for the asymmetric reduction of 1-Chloro-2-octanone. While specific studies on the C8 compound are emerging, research on the closely related 1-chloro-2-heptanone has shown that fungi can be used as biocatalysts to produce (S)-1-chloro-2-heptanol with high yield and enantiomeric excess. mdpi.com This chiral halohydrin is a critical intermediate in the synthesis of pharmaceuticals like Treprostinil. mdpi.com Similar biocatalytic reductions of 1-Chloro-2-octanone are being explored to generate (S)-1-chloro-2-octanol, a valuable chiral building block for the synthesis of complex organic molecules.

Furthermore, 1-Chloro-2-octanone is utilized as a model substrate in the study of reaction mechanisms and the development of new synthetic methods. For example, its reactions with phenols in the presence of potassium iodide have been investigated to understand the formation of α-aryloxy-ketones and other by-products. rsc.org It has also been used in studies of organometallic reactions, such as those involving Grignard reagents prepared from halogenated compounds. researchgate.net These fundamental studies expand the synthetic utility of α-chloro ketones and provide deeper insights into their reactive nature.

Structure

3D Structure

Properties

CAS No. |

63988-10-3 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-chlorooctan-2-one |

InChI |

InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 |

InChI Key |

JKXHWCLBNHPIMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Octanone and Analogues

Traditional Chemical Synthesis Routes

Traditional methods for synthesizing 1-chloro-2-octanone primarily rely on the halogenation of ketone precursors or the construction of the ketone from other functional groups like carboxylic acids.

Halogenation of 2-Octanone (B155638) Precursors

The most direct approach to 1-chloro-2-octanone involves the chlorination of its parent ketone, 2-octanone. 2-Octanone itself can be synthesized through methods like the Wacker-type oxidation of 1-octene (B94956) or the oxidation of 2-octanol (B43104). brainly.comnih.govacs.org The halogenation of ketones can proceed via different mechanisms depending on the reaction conditions, which influences the regioselectivity of the product. wikipedia.org

Direct Alpha-Halogenation Approaches

Direct halogenation of aldehydes and ketones at the α-position can be accomplished using elemental halogens like chlorine (Cl₂), bromine (Br₂), or iodine (I₂) in an acidic medium. libretexts.orgchemistrysteps.comlibretexts.org This reaction typically proceeds through an acid-catalyzed enol intermediate. libretexts.orgopenstax.org The formation of the enol is the rate-determining step of the reaction, meaning the reaction rate is dependent on the ketone and acid concentration but independent of the halogen concentration. libretexts.orgopenstax.org

For an unsymmetrical ketone like 2-octanone, acid-catalyzed halogenation generally favors substitution at the more substituted α-carbon. wikipedia.org This would lead to the formation of 3-chloro-2-octanone rather than the desired 1-chloro-2-octanone. However, the use of specific reagents can influence this outcome. Reagents such as sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid can also be employed for α-chlorination. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Direct Alpha-Halogenation Approaches

| Reagent | Catalyst/Solvent | Typical Outcome for Unsymmetrical Ketones | Reference |

|---|---|---|---|

| Cl₂, Br₂, or I₂ | Acid (e.g., Acetic Acid) | Halogenation at the more substituted α-carbon via enol intermediate. wikipedia.org | libretexts.org, libretexts.org, wikipedia.org |

| Sulfuryl Chloride (SO₂Cl₂) | Varies | Can be used for α-monochlorination of ketones. researchgate.net | researchgate.net |

Indirect Halogenation via Enolate Chemistry

An alternative to direct halogenation under acidic conditions is the reaction under basic conditions, which proceeds through an enolate intermediate. libretexts.orgchemistrysteps.com The formation of an enolate by deprotonating an α-hydrogen makes the α-carbon nucleophilic, allowing it to attack an electrophilic halogen source. masterorganicchemistry.com

The regioselectivity of enolate formation from an unsymmetrical ketone like 2-octanone is controlled by kinetic versus thermodynamic factors. pitt.edu

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures preferentially removes the less hindered proton from the methyl group (C1). pitt.edu This forms the kinetic enolate, which upon reaction with a chlorine source (e.g., N-chlorosuccinimide), yields 1-chloro-2-octanone.

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more stable, more substituted enolate formed by deprotonation at C3. pitt.edu This leads to the thermodynamic product, 3-chloro-2-octanone.

A significant drawback of base-promoted halogenation is the potential for polyhalogenation. libretexts.orgchemistrysteps.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the monohalogenated product more reactive than the starting ketone. wikipedia.orgchemistrysteps.com This can lead to the formation of di- or tri-halogenated products and is exploited in the haloform reaction for methyl ketones. libretexts.orgpitt.edu

Table 2: Enolate Formation and Halogenation of 2-Octanone

| Control Type | Conditions | Intermediate | Major Product | Reference |

|---|---|---|---|---|

| Kinetic | Strong, bulky base (e.g., LDA), low temperature | Less substituted enolate (at C1) | 1-Chloro-2-octanone | pitt.edu |

Synthesis from Carboxylic Acid Derivatives

1-Chloro-2-octanone can also be synthesized from derivatives of octanoic acid. A classic method involves the conversion of a carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to produce an α-diazoketone. Subsequent treatment with hydrogen chloride (HCl) yields the α-chloro ketone. acs.orggoogle.com However, the use of diazomethane, a toxic and explosive gas, is problematic for large-scale synthesis. google.com

More contemporary methods have been developed to circumvent the use of hazardous reagents. These include:

Reaction with Sulfoxonium Ylides: Alkyl esters can react with a sulfoxonium ylide to generate a keto sulfoxonium ylide, which is then treated with anhydrous HCl to furnish the α-chloro ketone. google.com

Weinreb Amide Chemistry: The use of Weinreb amides (N-methoxy-N-methylamides) provides a high-yielding route to ketones. The reaction of a halomethyllithium carbenoid with the Weinreb amide of heptanoic acid would produce 1-chloro-2-octanone. This method is highly chemoselective and avoids the formation of alcohol byproducts that can occur with more reactive substrates like esters. organic-chemistry.orgnih.gov

Decarboxylative Chlorination: Chiral α-chloro ketones can be synthesized via the enantioselective decarboxylative chlorination of α-halo-β-ketocarboxylic acids in the presence of a chiral amine catalyst. thieme-connect.com

Organometallic Reagent-Based Syntheses (e.g., Grignard reactions leading to related structures)

Organometallic reagents are fundamental in the synthesis of ketones. However, their high reactivity, especially with highly reactive electrophiles like acid chlorides, can lead to over-addition and the formation of tertiary alcohols. To synthesize a ketone like 1-chloro-2-octanone, a less reactive carboxylic acid derivative is preferred.

A chemoselective approach involves the addition of an organometallic reagent, such as hexylmagnesium bromide or hexyllithium, to a suitable chloroacetic acid derivative. The reaction with the Weinreb amide of chloroacetic acid, for instance, would be a viable strategy. nih.govorganic-chemistry.org Another method involves the reaction of α-chloro or α-bromo carboxylic acid esters with in-situ generated chloromethyllithium to yield α,α'-dihalo ketones. rsc.org

Green Chemistry Approaches in 1-Chloro-2-octanone Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. mdpi.com Green chemistry approaches to α-chloro ketone synthesis focus on using less hazardous reagents, minimizing waste, and employing catalytic methods.

One promising area is biocatalysis, which utilizes enzymes for chemical transformations. mdpi.com For instance, the asymmetric reduction of 1-chloro-2-heptanone, a close analogue of 1-chloro-2-octanone, to (S)-1-chloro-2-heptanol has been achieved with high yield and enantiomeric excess using the fungus Curvularia hominis. mdpi.com While this is a reduction of the target compound, it highlights the potential for enzymatic processes in this chemical space. Ketoreductase enzymes have been screened for the reduction of various α-chloroketones, offering a green route to valuable chiral α-chloroalcohols. researchgate.net

Catalytic Oxidation: The synthesis of the precursor, 2-octanone, can be achieved through catalytic oxidation of 2-octanol using molecular oxygen in combination with catalysts like N-hydroxyphthalimide and a cobalt species, which can operate even at room temperature. acs.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces solvent usage and waste from intermediate purification. One-pot conversions of α-chloro ketones to epoxides have been demonstrated through biocatalytic reduction followed by base-mediated ring closure. mdpi.com

Alternative Solvents and Reagents: The use of ozone, generated as needed, for the oxidation of precursors to carboxylic acids represents a cleaner alternative to traditional heavy-metal oxidants. google.com Additionally, research into performing halogenations in greener solvents or under solvent-free conditions is an active area. wikipedia.org

Biocatalytic Pathways to Chiral Halogenated Alcohols (Precursors or Derivatives)

Enantiomerically pure vicinal halohydrins are valuable chiral building blocks in the synthesis of various natural products and pharmaceuticals. nih.gov Biocatalytic methods, utilizing either isolated enzymes or whole-cell systems, have emerged as a powerful alternative to traditional chemical reactions for producing these compounds. nih.gov These biological approaches are noted for their high chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions. mdpi.com The primary biocatalytic route to chiral halohydrins, such as the derivatives of 1-chloro-2-octanone, is the asymmetric reduction of the corresponding α-haloketone. mdpi.comresearchgate.net

The use of isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a precise method for the asymmetric reduction of α-halogenated ketones. nih.govresearchgate.net These enzymes, which often require a cofactor like NAD(P)H, catalyze the transfer of a hydride to the carbonyl group, yielding a chiral alcohol. acs.orgtudelft.nl The regeneration of the expensive cofactor is a critical aspect of these processes, and it is often achieved by coupling the primary reaction with a secondary enzyme system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). acs.orgtudelft.nl

Research has demonstrated the successful reduction of various α-haloketones using isolated or recombinant ADHs. For instance, the (S)-selective ADH from Lactobacillus kefir (LkADH), expressed in recombinant whole cells, was used to reduce 1-bromo-2-octanone. This reaction, coupled with a glucose dehydrogenase from Thermoplasma acidophilum for cofactor regeneration, produced the corresponding (S)-1-bromo-2-octanol, which could be subsequently cyclized to its epoxide form. mdpi.com Similarly, KREDs from various sources have been engineered to enhance their activity and selectivity towards α-haloketones, yielding chiral halohydrins with high enantiomeric excess (e.e.). tudelft.nl

Table 1: Examples of Enzymatic Reduction of α-Haloketone Analogues

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-octanone | (S)-selective LkADH & TaGDH | (S)-1-Bromo-2-octanol | 37% (of epoxide) | >99% | mdpi.com |

| α-Chloroacetophenone | ADH from Kuraishia capsulata | (S)-2-Chloro-1-phenylethanol | 88% | >99% | mdpi.com |

This table presents data for analogues of 1-chloro-2-octanone to illustrate the capabilities of enzymatic reductions.

Whole-cell biotransformations are an attractive alternative to using isolated enzymes. They are generally less expensive, easier to handle, and contain inherent systems for cofactor regeneration, eliminating the need for a second enzyme system. mdpi.comftb.com.hr Various microorganisms, including yeasts and fungi, have been screened and identified for their ability to perform highly stereoselective reductions of ketones. ftb.com.hr

A newly isolated fungal strain, Curvularia hominis B-36, was found to be highly effective in the asymmetric reduction of 1-chloro-2-heptanone, a close analogue of 1-chloro-2-octanone. mdpi.com Using resting cells of this fungus, (S)-1-chloro-2-heptanol was produced with an excellent yield of 97.2% and an enantiomeric excess of 99.9% under optimized conditions. mdpi.com The process was successfully scaled up to a 1.5 L volume, demonstrating its potential for preparative synthesis. mdpi.com

In another study, the yeast strain Rhodotorula rubra KCh 82 was used to carry out the biotransformation of ten different α-haloacetophenones. nih.gov In most cases, the reductions proceeded with high R-selectivity, yielding the corresponding (R)-halohydrins with high yields and enantiomeric excesses, often exceeding 99%. nih.gov These studies highlight the potential of whole-cell systems to produce chiral halohydrins from precursors like 1-chloro-2-octanone.

Table 2: Whole-Cell Bioreduction of 1-Chloro-2-octanone Analogues

| Substrate | Biocatalyst (Whole Cell) | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 1-Chloro-2-heptanone | Curvularia hominis B-36 | (S)-1-Chloro-2-heptanol | 97.2% | 99.9% | mdpi.com |

| 2-Bromo-1-phenylethanone | Rhodotorula rubra KCh 82 | (R)-2-Bromo-1-phenylethanol | 98% | >99% | nih.gov |

This table showcases results for close analogues, demonstrating the effectiveness of whole-cell biotransformations.

Microwave-Assisted Synthesis in Halogenated Ketone Chemistry

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. mdpi.com In the context of halogenated ketone chemistry, microwave irradiation can significantly reduce reaction times and improve yields for the direct α-halogenation of ketones. mdpi.comscilit.com

For example, a solvent-free iodination of aromatic ketones was achieved in 1 to 1.2 minutes with good to excellent yields (75–90%) by irradiating the mixture of the ketone, N-iodosuccinimide (NIS), and p-toluenesulfonic acid (p-TsOH) in a microwave. mdpi.com Similarly, the α-bromination of aryl ketones using Br₂ in glacial acetic acid was effectively carried out under microwave irradiation. mdpi.com This methodology provides a rapid and efficient route to α-haloketones, which is applicable to the synthesis of compounds like 1-chloro-2-octanone from its parent ketone, 2-octanone. mdpi.comjove.com

Table 3: Examples of Microwave-Assisted α-Halogenation of Ketones

| Substrate | Reagents | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| Aromatic Ketones | NIS (1.2 equiv.), p-TsOH (1.2 equiv.) | Microwave (700 W), Solvent-free | 75–90% | 1–1.2 min | mdpi.com |

This table provides examples for analogous ketone halogenations to demonstrate the microwave-assisted methodology.

Solvent-Free or Alternative Solvent Reactions (e.g., Ionic Liquids)

Developing synthetic protocols that are environmentally benign is a major focus of modern chemistry. This includes minimizing or eliminating the use of volatile and hazardous organic solvents. Solvent-free reactions and the use of alternative solvents like ionic liquids are key strategies in this endeavor. mdpi.comresearchgate.net

The α-halogenation of ketones can be performed efficiently under solvent-free conditions. One common method involves grinding the ketone with the halogenating agent and a catalyst in a mortar and pestle. mdpi.com For instance, various ketones have been halogenated in excellent yields by grinding them with N-halosuccinimides. researchgate.net In another example, α-iodoketones were prepared in excellent yields (91%) after just 3 minutes of grinding the ketone with iodine and Oxone®. mdpi.com

Ionic liquids have also been explored as alternative reaction media for the preparation of α-bromoketones from ketones using N-bromosuccinimide (NBS). mdpi.com These green chemistry approaches offer simplified work-up procedures and reduce chemical waste, making them attractive for the synthesis of 1-chloro-2-octanone. mdpi.comrsc.org

Novel Synthetic Strategies and Method Development

Research continues to drive the development of new and improved methods for synthesizing α-chloro ketones that overcome the limitations of traditional approaches like direct halogenation, which can produce di-halogenated byproducts. google.com

One novel strategy involves the acylation of organometallic reagents with N-methoxy-N-methylchloroacetamide. google.com This method was found to be a highly efficient route to α-chloro ketones, including those with sensitive functional groups. The process is enhanced by the ability to recycle the N,O-dimethylhydroxylamine byproduct, making it more atom-economical. google.com This approach avoids the issues associated with Friedel-Crafts acylation or direct halogenation of certain substrates. google.com

Another area of method development involves the use of α-haloketones as versatile intermediates. For instance, unsymmetrical ketones like 2-octanone have been used in the Fischer indole (B1671886) synthesis. tandfonline.com In a novel biodegradable protonic ionic liquid, 2-octanone reacted selectively with various hydrazines to provide 2-methyl indole regioisomers in good yields (66-71%). tandfonline.com This demonstrates the utility of the core structure of 1-chloro-2-octanone's parent ketone in constructing more complex heterocyclic molecules, highlighting the importance of efficient access to such building blocks.

Chemical Reactivity and Transformations of 1 Chloro 2 Octanone

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes 1-chloro-2-octanone susceptible to nucleophilic substitution reactions.

Replacement of Halide Moiety

The chlorine atom in 1-chloro-2-octanone can be displaced by a variety of nucleophiles. The carbon-chlorine bond is polarized (Cδ+-Clδ-), making the carbon atom electrophilic and a target for electron-rich species. science-revision.co.uk These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion acts as a leaving group. science-revision.co.uk The reactivity of the α-halo ketone in SN2 displacements is notably high. libretexts.org

Common nucleophiles that can displace the chloride include:

Hydroxide (B78521) ions (OH⁻) to form α-hydroxy ketones.

Alkoxide ions (RO⁻) to form α-alkoxy ketones.

Cyanide ions (CN⁻) to form α-cyano ketones. science-revision.co.uk

Amines (RNH2, R2NH) to form α-amino ketones. science-revision.co.uk

The general scheme for this transformation is as follows:

Scheme 1: General Nucleophilic Substitution at the α-carbon

Formation of Substituted Ketones

The replacement of the chloride atom leads to the formation of a diverse range of substituted ketones. For instance, reaction with a thiol (RSH) in the presence of a base would yield an α-thio ketone. These substituted ketones are valuable building blocks for the synthesis of more complex molecules, including various heterocyclic compounds.

Carbonyl Group Reactivity

The carbonyl group (C=O) in 1-chloro-2-octanone is a key site of reactivity. wikipedia.org The carbon atom of the carbonyl is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. wikipedia.orgtib.eunptel.ac.in

Reduction Reactions to Alcohols (Stereoselective and Asymmetric Transformations)

The carbonyl group of 1-chloro-2-octanone can be reduced to a secondary alcohol, 1-chloro-2-octanol. This transformation is of significant interest, particularly when achieved with high stereoselectivity to produce a specific enantiomer. Chiral alcohols are important intermediates in the pharmaceutical industry. mdpi.com

Biocatalytic Reduction:

The asymmetric reduction of similar ketones, such as 1-chloro-2-heptanone, has been successfully achieved using biocatalysts. For example, the fungus Curvularia hominis B-36 has been shown to reduce 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol with high yield and excellent enantiomeric excess (ee). mdpi.com This biocatalytic approach operates under mild conditions (room temperature and neutral pH) and is considered an environmentally friendly method. mdpi.com

A study on the bioreduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol using Curvularia hominis B-36 reported a yield of approximately 97% and an enantiomeric excess of 99.9%. mdpi.com The reaction was carried out in a bioreactor at 30°C. mdpi.com

Chemical Reduction:

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to alcohols. tib.eu However, without chiral catalysts or auxiliaries, these reagents typically produce a racemic mixture of the alcohol.

| Reaction Type | Reagent/Catalyst | Product | Key Features |

| Asymmetric Bioreduction | Curvularia hominis B-36 | (S)-1-chloro-2-octanol (by analogy) | High yield and enantioselectivity, mild conditions. mdpi.com |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 1-chloro-2-octanol | Typically produces a racemic mixture. |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-chloro-2-octanol | More reactive than NaBH₄, also produces a racemic mixture. tib.eu |

Derivatization for Synthetic Utility (e.g., Oxime Formation)

The carbonyl group can be derivatized to form other functional groups, which can be useful for purification, characterization, or further synthetic transformations. One common derivatization is the formation of an oxime by reacting the ketone with hydroxylamine (B1172632) (NH₂OH).

Scheme 2: Oxime formation from 1-chloro-2-octanone

This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The rate of this reaction is often optimal at a slightly acidic pH (around 5). msu.edu

Alpha-Proton Reactivity

The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate ion. msu.edu In the case of 1-chloro-2-octanone, there are two different sets of α-protons: those on the chloromethyl group (C1) and those on the methylene (B1212753) group of the hexyl chain (C3).

The presence of the electron-withdrawing chlorine atom on C1 increases the acidity of the proton on that carbon. However, the formation of an enolate at this position is less common in typical base-catalyzed reactions. More frequently, the protons at the C3 position are involved in enolate formation.

The formation of an enolate is a key step in several important reactions, including:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides.

Aldol (B89426) condensation: The enolate can react with another molecule of the ketone or a different carbonyl compound.

Under basic conditions, α-halogenation can occur. libretexts.org However, since 1-chloro-2-octanone is already halogenated at one α-position, further halogenation would likely occur at the other α-position (C3) if subjected to halogenation conditions. It's also noted that the presence of a halogen on an α-carbon can increase the reactivity towards further halogenation under basic conditions. libretexts.org

Enolization and Enolate Chemistry

1-Chloro-2-octanone, as an α-halo ketone, possesses acidic α-hydrogens, making it susceptible to enolization. wikipedia.org The presence of the electron-withdrawing chlorine atom and the carbonyl group enhances the acidity of the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon). wikipedia.orgmasterorganicchemistry.com This facilitates the formation of an enolate ion in the presence of a base. masterorganicchemistry.comnumberanalytics.com

The process of enolization involves the removal of an α-proton by a base, resulting in the formation of an enolate anion. chemtube3d.com This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com The formation of the enolate is a key step that precedes many of the reactions discussed below. pitt.edu

The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by reaction conditions. Under thermodynamic control (higher temperatures, weaker bases), the more substituted and more stable enolate is favored. pitt.edu Conversely, under kinetic control (low temperatures, strong, bulky bases like lithium diisopropylamide), the less substituted enolate is formed more rapidly. pitt.edu

Condensation Reactions

The enolate of 1-chloro-2-octanone can act as a nucleophile in various condensation reactions. A notable example is the aldol condensation, where the enolate attacks a carbonyl compound, such as an aldehyde or another ketone, to form a β-hydroxy carbonyl compound. pitt.edu

While specific studies on the condensation reactions of 1-chloro-2-octanone are not extensively detailed in the provided results, the general reactivity of α-halo ketones suggests its participation in such transformations. wikipedia.org For instance, the related compound 2-octanone (B155638) undergoes condensation with diphenylamine (B1679370) in the presence of an acid catalyst. google.com Additionally, the reaction of octanal (B89490) with various organic halides in the presence of a phase-transfer catalyst and solid sodium hydroxide leads to alkylated aldol condensation products. oup.com

Rearrangement Reactions and Mechanistic Pathways

The most prominent rearrangement reaction for α-halo ketones like 1-chloro-2-octanone is the Favorskii rearrangement. numberanalytics.comnrochemistry.comwikipedia.org This reaction occurs when an α-halo ketone with an enolizable proton is treated with a base, typically an alkoxide or hydroxide. nrochemistry.comwikipedia.org The product is a carboxylic acid derivative, such as an ester or an amide, resulting from a skeletal rearrangement. numberanalytics.comwikipedia.org

The generally accepted mechanism for the Favorskii rearrangement involves the following steps:

Enolate Formation: A base abstracts a proton from the α-carbon on the side of the ketone away from the halogen atom, forming an enolate. numberanalytics.comwikipedia.org

Cyclopropanone (B1606653) Intermediate: The enolate then undergoes intramolecular nucleophilic attack, displacing the chloride ion to form a bicyclic cyclopropanone intermediate. wikipedia.orgslideshare.net

Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the three-membered ring to form a more stable carbanion. wikipedia.orglibretexts.org

Protonation: The carbanion is subsequently protonated to yield the final rearranged product. wikipedia.org

For acyclic α-halo ketones like 1-chloro-2-octanone, this rearrangement leads to the formation of a carboxylic acid or its derivative. nrochemistry.com In cases where enolate formation is not possible, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement may occur. wikipedia.org

Catalytic Conversions Involving 1-Chloro-2-octanone

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific examples detailing the organocatalysis of 1-chloro-2-octanone are limited in the provided search results, the general field of organocatalysis has been applied to reactions involving ketones. For example, organocatalysts have been used in the asymmetric synthesis of α-halo esters from acid chlorides. wikipedia.org Proline-based organocatalysts are known to facilitate direct asymmetric aldol reactions in water. scribd.com Furthermore, the Fischer indole (B1671886) synthesis, an acid-promoted reaction, can be catalyzed by biodegradable protonic ionic liquids, which are considered a form of organocatalysis. tandfonline.com This reaction has been successfully applied to 2-octanone, suggesting potential applicability to its chlorinated analogue. tandfonline.com

Transition Metal Catalysis (e.g., Palladium-catalyzed couplings on related structures)

Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. mdpi.comchemie-brunschwig.ch While direct palladium-catalyzed couplings on 1-chloro-2-octanone are not explicitly described, the reactivity of α-halo ketones in such reactions is well-established. nih.gov

Palladium catalysts can facilitate the reaction of α-halo ketones with various coupling partners. epfl.ch For instance, the palladium-catalyzed reaction of α-halo ketones with isocyanides yields α-oxo-ketenimines. epfl.chepfl.ch These intermediates can then react with a range of nucleophiles to form diverse products. epfl.ch The general mechanism for many palladium-catalyzed cross-couplings involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation or migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst. mdpi.com

The following table summarizes representative transition metal-catalyzed reactions involving α-halo ketones.

| Catalyst System | Reactants | Product Type | Ref. |

| Palladium | α-haloketone, isocyanide | α-oxo-ketenimine | epfl.ch |

| Palladium | α-haloketone, organotin(IV) enamine | 2,4-disubstituted pyrrole (B145914) | nih.gov |

| Palladium | α-haloketone, allyl-substituted tin compound | 2-allyloxirane | nih.gov |

Photochemical and Radiolytic Transformations

Photochemical Transformations

The photochemistry of α-chloro ketones involves the cleavage of the carbon-chlorine bond upon irradiation. capes.gov.bracs.org The photolysis of α-chloroketones can lead to the formation of radical intermediates. acs.org The specific products formed can depend on the reaction conditions and the structure of the starting material. For instance, photolysis of certain α-chloroketones in methanol (B129727) can result in the loss of a chloride anion. capes.gov.br

A photochemical variant of the Favorskii rearrangement, the photo-Favorskii reaction, has also been described. wikipedia.org This reaction proceeds through a triplet diradical and a dione (B5365651) spiro intermediate. wikipedia.org Additionally, photocatalytic methods have been developed for the synthesis of α-haloketones from corresponding alkenes using a copper-graphitic carbon nitride (Cu–C3N4) photocatalyst. nih.gov

Radiolytic Transformations

Radiolysis involves the chemical decomposition of a substance by high-energy radiation. Studies on the radiolytic transformations of organic compounds are often conducted in the context of radioactive waste management. pnnl.gov While specific data on the radiolysis of 1-chloro-2-octanone is not available in the provided search results, it is known that radiolytic processes can induce chemical transformations in organic materials, potentially leading to the formation of various degradation products. pnnl.govbeu.edu.az The study of radical reactions induced by radiolysis can provide insights into the behavior of molecules under high-energy conditions. acs.org

Advanced Characterization Techniques for 1 Chloro 2 Octanone and Derivatives

Spectroscopic Analysis (beyond basic identification)

Spectroscopy provides a window into the molecular structure and functional groups present in a sample. For α-haloketones like 1-Chloro-2-octanone, advanced spectroscopic methods offer detailed insights. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. bham.ac.uk For 1-Chloro-2-octanone, ¹H NMR and ¹³C NMR spectra provide definitive information about the carbon skeleton and the position of the chlorine atom and carbonyl group.

In ¹H NMR, the protons on the carbon adjacent to the carbonyl group (the α-carbon) and the halogen-bearing carbon exhibit characteristic chemical shifts. fiveable.me The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) in 1-Chloro-2-octanone would be expected to appear as a singlet at a downfield position (typically δ 4.0-4.5 ppm) due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The protons on the C3 carbon, adjacent to the carbonyl, would appear as a triplet.

Table 1: Predicted NMR Data for 1-Chloro-2-octanone

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C1 (-C H₂Cl) | Singlet, ~4.2 ppm | ~48 ppm |

| C2 (>C =O) | - | ~202 ppm |

| C3 (-C H₂-) | Triplet, ~2.6 ppm | ~40 ppm |

| C4-C7 (-C H₂-) | Multiplets, ~1.2-1.6 ppm | ~23-31 ppm |

| C8 (-C H₃) | Triplet, ~0.9 ppm | ~14 ppm |

Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In advanced MS/MS (tandem mass spectrometry), a specific ion (the parent ion) is selected, fragmented further, and the resulting daughter ions are analyzed. This provides unambiguous information about the molecule's connectivity.

For 1-Chloro-2-octanone, the initial electron ionization (EI) would generate a molecular ion (M⁺). Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement. libretexts.org

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.orgyoutube.com For 1-Chloro-2-octanone, cleavage can occur on either side of the carbonyl group.

Cleavage of the C1-C2 bond would result in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a hexanoyl cation ([CH₃(CH₂)₄CO]⁺) with a mass-to-charge ratio (m/z) of 99.

Cleavage of the C2-C3 bond would lead to the loss of a hexyl radical (•C₆H₁₃) and the formation of a chloroacetyl cation ([ClCH₂CO]⁺) with characteristic isotopic peaks for chlorine at m/z 77 and 79. libretexts.org

McLafferty Rearrangement: This rearrangement is possible for ketones with a γ-hydrogen. libretexts.org It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene. For 1-Chloro-2-octanone, this would lead to the loss of 1-pentene (B89616) and the formation of a characteristic fragment ion.

MS/MS analysis of the primary fragments would further confirm these pathways and provide a detailed fragmentation map. researchgate.netvdoc.pub

Table 2: Expected Mass Spectrometry Fragments for 1-Chloro-2-octanone

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 162/164 | [C₈H₁₅ClO]⁺ | Molecular Ion (M⁺) |

| 99 | [C₆H₁₁O]⁺ | α-Cleavage (Loss of •CH₂Cl) |

| 77/79 | [C₂H₂ClO]⁺ | α-Cleavage (Loss of •C₆H₁₃) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. triprinceton.org They are excellent for identifying specific functional groups. photothermal.com

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. photothermal.com For 1-Chloro-2-octanone, the most prominent absorption band in the IR spectrum would be the strong C=O (carbonyl) stretch, typically appearing in the range of 1715-1725 cm⁻¹. The presence of the α-chlorine atom can slightly increase this frequency compared to a simple alkyl ketone. The C-Cl stretch would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy measures light scattering and is more sensitive to non-polar, polarizable bonds. mt.com While the C=O group is also Raman active, C-C backbone vibrations and C-H bonds often show strong Raman signals. The complementary nature of IR and Raman is valuable; for instance, a symmetric vibration that is weak in the IR spectrum might be strong in the Raman spectrum, and vice versa. triprinceton.org This dual analysis provides a more complete vibrational profile of the molecule. nih.gov

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is indispensable for separating components in a mixture, assessing purity, and analyzing isomers. researchgate.netvdoc.pub

Gas chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds like 1-Chloro-2-octanone. nih.gov The purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks. measurlabs.com

For enhanced sensitivity and selectivity, especially in complex matrices, advanced detectors are used:

GC-Mass Spectrometry (GC-MS): This is a powerful combination where the gas chromatograph separates the components before they are introduced into the mass spectrometer for identification. nih.gov This provides both retention time data for quantification and mass spectra for definitive identification. GC-MS is widely used for the analysis of haloketones in environmental samples. researchgate.netiwaponline.com

GC-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds. It is an excellent choice for trace-level detection of 1-Chloro-2-octanone, offering superior sensitivity compared to a standard Flame Ionization Detector (FID). nih.gov

Table 3: Typical GC Method Parameters for Haloketone Analysis

| Parameter | Condition | Reference |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | nih.govresearchgate.net |

| Injector Temp. | 250 °C | nih.gov |

| Oven Program | 40 °C (hold 4 min), ramp to 250 °C at 10 °C/min | researchgate.net |

| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) | nih.govnih.gov |

| Carrier Gas | Helium or Nitrogen | iwaponline.com |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, though its direct application for a small, non-UV-absorbing molecule like 1-Chloro-2-octanone can be challenging. waters.com To overcome this, derivatization is often employed to attach a chromophore (a light-absorbing group) to the molecule, enabling sensitive UV detection. chromatographyonline.com

A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). uni-konstanz.de 1-Chloro-2-octanone reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is brightly colored and absorbs strongly in the UV-visible region (around 360 nm), allowing for highly sensitive detection. chromatographyonline.comresearchgate.net This method is widely used for the analysis of carbonyl compounds in various samples. restek.com The resulting hydrazone can be readily separated from other components using reversed-phase HPLC with a C18 column and a mobile phase typically consisting of an acetonitrile/water gradient. uni-konstanz.deresearchgate.net This approach also allows for the separation of different ketone isomers. uni-konstanz.de

Chiral Analysis Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial for characterizing chiral molecules like 1-chloro-2-octanone and its derivatives, as enantiomers can exhibit different biological activities. mdpi.com A variety of advanced analytical techniques are employed for this purpose, with chromatographic methods being the most prevalent. chromatographyonline.com Spectroscopic methods also offer powerful alternatives for chiral discrimination. researchgate.net

Chromatographic Techniques

Chromatographic separation of enantiomers is a primary method for determining the enantiomeric purity of chiral compounds. mdpi.com This is most commonly achieved directly by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com The main chromatographic techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC). chromatographyonline.com

Chiral Gas Chromatography (GC): Chiral GC is a highly selective analytical tool for volatile compounds. chromatographyonline.com The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin. chromatographyonline.comnih.gov For 1-chloro-2-octanone, specific GC conditions have been established to resolve its enantiomers. wiley-vch.de Research findings have detailed the use of a Varian 3800 GC instrument for this purpose. wiley-vch.de

| Parameter | Condition |

|---|---|

| Instrument | Varian 3800 GC |

| Column | CP-Chirasil-DEX CB (25m x 0.32mm x 0.25µm) |

| Carrier Gas | H₂ |

| Injector Temperature | 200°C |

| Detector (FID) Temperature | 220°C |

| Temperature Program | 100°C (hold 0 min), ramp 1.0°C/min to 135°C |

| Retention Times (min) | (R)-Enantiomer: 24.5, (S)-Enantiomer: 25.0 |

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of enantiomers. nih.gov The development of polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, has made direct chiral separations routine. nih.govhplc.eu In the analysis of α-chloroketones, chiral HPLC has been used to evaluate enantiomeric excess and to separate enantiomers for further study. nih.gov For instance, the enantiomers of 3-chlorobutanone, a related α-chloroketone, were successfully separated via chiral HPLC analysis. nih.gov The choice of column and mobile phase is critical, with hexane/isopropanol (B130326) mixtures being common for normal-phase separations on columns like Chiralpak AD-H and Chiralcel OD-H. u-tokyo.ac.jp

Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral analysis, often providing faster and more efficient separations than HPLC. chromatographyonline.comchromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique has been successfully applied to determine the enantiomeric excess of various α-chloroketone derivatives. amazonaws.comgoogle.com For example, the enantiomeric excess of (S)-1-Chloro-3-(benzyoxycarbonylamino)-4-methyl-2-pentanone was determined to be >99% using SFC. amazonaws.com The method is highly effective for both analytical and preparative-scale separations.

| Compound Derivative | Chiral Column | Mobile Phase | Enantiomeric Excess (ee) | Retention Times (min) |

|---|---|---|---|---|

| (3S)-1-Chloro-3-(benzyloxycarbonylamino)-2-butanone | Chiralpak AD-H (150 x 4.6 mm, 5µ) | 15% Methanol (B129727) in CO₂ | 99% | 3.00 and 3.18 |

| (S)-1-Chloro-3-(benzyoxycarbonylamino)-4-methyl-2-pentanone | Chiralpak AD-H (150 x 4.6 mm, 5µ) | 15% Methanol in CO₂ | >99% | 2.24 and 2.79 |

| 1-Chloro-3-(tert-butoxycarbonylamino)-4-methyl-2-pentanone | Chiralcel OD-H (250 x 4.6 mm, 5µ) | 3% Methanol in CO₂ | >99% | 6.16 and 6.74 |

Spectroscopic Techniques

While chromatography is dominant, spectroscopic methods provide an alternative means for chiral analysis. chromatographyonline.com Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and circular dichroism (CD) are utilized for chiral recognition and quantification of enantiomeric excess. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between enantiomers through the use of chiral solvating agents (CSAs) or chiral derivatizing agents. chromatographyonline.commarquette.edu In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit different chemical shifts, allowing for their quantification. chromatographyonline.com

Mass Spectrometry (MS): Although mass spectrometry is inherently insensitive to chirality as enantiomers have the same mass-to-charge ratio, various strategies have been developed to enable chiral analysis. frontiersin.org These methods often involve forming diastereomeric complexes with a chiral reference compound, which can then be distinguished in the mass spectrometer. frontiersin.org Techniques such as ultraviolet photodissociation (UVPD) mass spectrometry combined with a chiral reference can provide structural information to differentiate chiral isomers. frontiersin.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. This technique can be a rapid method for determining enantiomeric excess. nih.gov For related compounds like α-chiral cyclohexanones, a method involving complexation with a chiral copper(I) complex has been demonstrated. nih.gov The resulting complex exhibits a CD signal that can be correlated to the enantiomeric excess of the ketone, allowing for quick analysis which is advantageous for high-throughput screening applications. nih.gov

Applications of 1 Chloro 2 Octanone in Advanced Organic Synthesis

Building Block for Complex Molecules and Heterocycles

The dual reactivity of 1-chloro-2-octanone allows it to participate in a range of cyclization and condensation reactions to form diverse heterocyclic structures. The ketone moiety can react with nucleophiles, while the chlorine atom is susceptible to substitution, providing multiple pathways for ring formation.

One of the most important classes of reactions for α-halo ketones is their use in the synthesis of heterocycles. For instance, α-chloro ketones are precursors to α-azido ketones through nucleophilic substitution with an azide (B81097) ion. mdpi.com These α-azido ketones are exceptionally versatile intermediates for synthesizing biologically significant heterocycles such as oxazoles, pyrazoles, and 1,2,3-triazoles. mdpi.com The reaction of an α-azido ketone with a Vilsmeier reagent, for example, can lead to the formation of oxazole (B20620) rings. mdpi.com

Furthermore, α-chloro ketones like 3-chloro-2-butanone, an analog of 1-chloro-2-octanone, react with hydrazone derivatives to yield pyrazoline structures. sigmaaldrich.com The parent ketone, 2-octanone (B155638), is known to participate in the Fischer indole (B1671886) synthesis, reacting with various hydrazines to selectively produce 2-methyl indole isomers. tandfonline.com While the chloro-substituent in 1-chloro-2-octanone would influence the reaction conditions, it provides a handle for further functionalization of the resulting indole ring system. The molecule can also serve as a foundational element for constructing more complex, non-heterocyclic scaffolds, such as bicyclic systems like 2-azabicyclo[3.2.1]octanes, which are often built from precursors with multiple functional groups. rsc.org

| Heterocyclic System | General Synthetic Approach | Key Intermediate Derived from 1-Chloro-2-octanone |

|---|---|---|

| Indoles | Fischer Indole Synthesis | Reaction with substituted hydrazines. tandfonline.com |

| Oxazoles | Vilsmeier Cyclization | Conversion to 1-azido-2-octanone followed by reaction with Vilsmeier reagent. mdpi.com |

| Pyrazoles / Pyrazolines | Condensation/Cyclization | Reaction with hydrazine (B178648) or substituted hydrazines. sigmaaldrich.comclockss.org |

| 1,2,3-Triazoles | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Conversion to 1-azido-2-octanone followed by reaction with terminal alkynes. mdpi.com |

Precursor to Chiral Intermediates

Optically active chlorohydrins are highly valuable chiral building blocks in organic synthesis, serving as precursors for essential compounds like amino alcohols and epoxides. acs.org The asymmetric reduction of the prochiral ketone in 1-chloro-2-octanone offers a direct route to enantiomerically enriched (R)- or (S)-1-chloro-2-octanol.

Biocatalysis has emerged as a powerful and environmentally benign technology for such asymmetric transformations. mdpi.com Research on the reduction of the similar substrate, 1-chloro-2-heptanone, has demonstrated that various microorganisms can achieve high yields and excellent enantioselectivity. For example, the fungus Curvularia hominis B-36 was used for the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, achieving a 97.2% yield and an enantiomeric excess (ee) greater than 99%. mdpi.com The process often utilizes a co-substrate like isopropanol (B130326) or glucose to regenerate the necessary cofactor (NAD(P)H). mdpi.com Similar biocatalytic strategies using alcohol dehydrogenases (ADHs) expressed in E. coli are employed to produce chiral alcohols from various ketone precursors. sigmaaldrich.comnih.gov These enzymatic methods are highly sought after as they operate under mild conditions and avoid the use of expensive or toxic heavy metal catalysts often required in traditional chemical reductions. acs.org

| Precursor | Method | Biocatalyst/System | Chiral Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1-Chloro-2-heptanone | Asymmetric Bioreduction | Curvularia hominis B-36 | (S)-1-Chloro-2-heptanol | 97.2 | >99 |

| 1-Chloro-2-heptanone | Asymmetric Bioreduction | Baker's Yeast | (S)-1-Chloro-2-heptanol | 56 | 65 mdpi.com |

| Acetophenone Derivatives | Asymmetric Reduction | Recombinant E. coli | Chiral Alcohols | Variable | Often >99 sigmaaldrich.com |

| α-Chloroenones | Stereodivergent Cascade | Ene-reductase (ERED) and Alcohol Dehydrogenase (ADH) | Optically Active Chlorohydrins | >99 | >99 acs.org |

*Data from analogous substrates demonstrating the potential for 1-chloro-2-octanone.

Role in the Synthesis of Specialty Chemicals

Beyond complex, targeted synthesis, 1-chloro-2-octanone serves as an intermediate in the production of various specialty chemicals for general industrial and academic use. The parent compound, 2-octanone, is utilized as a high-boiling solvent, particularly for epoxy resin coatings, and as an anti-blushing agent in nitrocellulose lacquers. nih.govfishersci.ca

The presence of the chlorine atom in 1-chloro-2-octanone enhances its utility as a synthetic intermediate compared to 2-octanone. It can be used to introduce the octanone skeleton onto other molecules through nucleophilic substitution at the C1 position. This makes it a valuable precursor for creating a wide range of derivatives with tailored properties for applications in coatings, polymers, and other performance materials. For example, reaction with a phenoxide gives a phenoxy-octanone, a structure found in various functional materials. wikipedia.org Its bifunctionality allows it to act as a cross-linking agent or as a monomer in polymerization reactions, contributing to the development of new materials with specific thermal or mechanical properties.

Derivatization for Analytical or Material Science Purposes

In analytical chemistry, derivatization is often necessary to improve the detection and separation of compounds that have low volatility or poor detector response. libretexts.org For analysis by gas chromatography (GC), especially with mass spectrometry (GC-MS), the ketone group of 1-chloro-2-octanone can be derivatized to form more stable or more volatile products, leading to sharper peaks and improved sensitivity.

For material science applications, the reactivity of 1-chloro-2-octanone is key. The chlorine atom can be displaced by nucleophiles to graft the octanone chain onto surfaces or polymer backbones. For instance, it can react with hydroxyl or amine groups on a polymer to modify its surface properties, such as hydrophobicity. The ketone group can also undergo reactions like reductive amination to introduce new functional groups, further expanding its utility in creating functional materials. d-nb.info This derivatization capability allows for the synthesis of new surfactants, polymer additives, or building blocks for more complex material architectures.

| Purpose | Functional Group Targeted | Type of Derivatization | Potential Reagent | Application |

|---|---|---|---|---|

| Analytical (GC-MS) | Ketone | Oximation | Hydroxylamine (B1172632) or O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | Improve volatility and detector response. libretexts.orgepa.gov |

| Material Science | Chlorine | Nucleophilic Substitution | Alcohols, Amines, Thiols | Grafting onto polymers or surfaces. |

| Material Science | Ketone | Reductive Amination | Ammonia/Amines + Reducing Agent | Introduce amine functionality for further reactions. d-nb.info |

| Specialty Synthesis | Chlorine | Finkelstein Reaction | Sodium Iodide | Create the more reactive 1-iodo-2-octanone intermediate. wikipedia.org |

Theoretical and Computational Chemistry Studies on 1 Chloro 2 Octanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 1-chloro-2-octanone. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Electrophilicity)

The reactivity of an α-haloketone is largely governed by its electronic structure. The presence of two electron-withdrawing groups—the carbonyl group and the α-halogen—creates distinct electrophilic sites within the molecule. nih.govshodhsagar.com The primary sites for nucleophilic attack are the carbonyl carbon and, more significantly for substitution reactions, the α-carbon bearing the chlorine atom. nih.govshodhsagar.com The inductive effect of the carbonyl group enhances the polarity of the carbon-chlorine bond, increasing the partial positive charge on the α-carbon and making it highly susceptible to nucleophiles. shodhsagar.com

Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ekb.egossila.com The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. ekb.egossila.com For an electrophile like 1-chloro-2-octanone, a lower LUMO energy corresponds to higher reactivity towards nucleophiles. wuxibiology.com

Reactivity Descriptors

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. ekb.egmdpi.com These descriptors provide a more quantitative picture of the molecule's electrophilic nature.

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical stability of a molecule. A smaller gap suggests higher reactivity. ekb.eg |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Global Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of a molecule. A higher value indicates a better electrophile. mdpi.com |

| This table describes common reactivity descriptors derived from HOMO and LUMO energies, applicable to the study of 1-chloro-2-octanone. |

Mechanistic Pathway Calculations and Transition State Analysis

Computational studies can map out the potential energy surface for a chemical reaction, identifying the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along this pathway. numberanalytics.comchemguide.co.uk

For 1-chloro-2-octanone, a primary reaction pathway is the bimolecular nucleophilic substitution (SN2) at the α-carbon. libretexts.orgcdnsciencepub.com The mechanism involves a backside attack by the nucleophile, proceeding through a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are in apical positions. numberanalytics.commasterorganicchemistry.com This process results in the inversion of stereochemistry at the α-carbon. masterorganicchemistry.comlibretexts.org Computational modeling of this process for analogous α-haloketones confirms the structure of the transition state and allows for the calculation of the activation energy, which determines the reaction rate. up.ac.za

Another important reaction of α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.orgacs.org Computational studies on similar ketones have been used to investigate the complex mechanism, which can involve the formation of a cyclopropanone (B1606653) intermediate. acs.orgacs.org

Finally, the reaction of α-chloroketones with phosphites can proceed via two competing pathways: the Perkow reaction to yield an enol phosphate (B84403) and the Arbuzov reaction to give a β-ketophosphonate. rsc.orgresearchgate.net Quantum-chemical calculations have been employed to study the regioselectivity of this reaction for chloroacetone (B47974), elucidating the mechanistic details and the factors that favor one pathway over the other. researchgate.net These computational approaches could be directly applied to analyze the reaction pathways of 1-chloro-2-octanone.

Molecular Dynamics and Conformation Analysis

The reactivity and properties of a flexible molecule like 1-chloro-2-octanone are influenced by its three-dimensional shape and conformational dynamics. Conformational analysis is the study of the different spatial arrangements (conformers) that arise from rotation around single bonds. libretexts.orgchemistrysteps.com

For an acyclic molecule, the most stable conformations are typically staggered, which minimize steric hindrance, while eclipsed conformations represent energy maxima. libretexts.orgorgosolver.com In 1-chloro-2-octanone, rotation around the C1-C2 bond is particularly important. The preferred conformation for α-haloketones is often a cisoid arrangement where the halogen and the carbonyl oxygen are eclipsed or nearly eclipsed. wikipedia.org This is due to a balance of steric and electronic factors, including dipole-dipole interactions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of 1-chloro-2-octanone over time. researchgate.net By simulating the motions of all atoms in the molecule, MD can identify the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in various solvents). nih.gov Such studies, while not specifically published for 1-chloro-2-octanone, are crucial for understanding how its average structure and flexibility impact its interactions and reactivity.

Structure-Reactivity Correlations in Halogenated Ketones

Structure-reactivity relationships seek to correlate a molecule's chemical structure with its reaction rates or biological activity. For α-haloketones, reactivity is exceptionally high in SN2 reactions compared to analogous alkyl halides. wikipedia.org For example, chloroacetone reacts with potassium iodide about 36,000 times faster than 1-chloropropane. wikipedia.org This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group. shodhsagar.com

Studies on various α-haloketones have shown that bimolecular substitution reactions can be surprisingly insensitive to steric hindrance around the carbonyl group. cdnsciencepub.com This suggests that the transition state for SN2 reactions in conformationally mobile systems does not require significant covalent interaction with the carbonyl carbon. cdnsciencepub.com However, in conformationally rigid systems, stereochemistry plays a crucial role, with reactivity depending on the orientation of the carbon-halogen bond relative to the carbonyl π-system. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to formalize these correlations. npaa.ineuropa.eu By building statistical models, QSAR can predict the activity of new compounds based on calculated molecular descriptors. tandfonline.comtandfonline.com For halogenated ketones, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, dipole moment), and hydrophobicity (LogP). tandfonline.comtandfonline.comnpaa.in Such models are widely used in drug design and could be developed to predict the reactivity or biological properties of a series of compounds related to 1-chloro-2-octanone. ijper.org The long hexyl chain in 1-chloro-2-octanone would significantly influence its hydrophobicity and might introduce steric effects that modulate its reactivity compared to smaller analogs.

Environmental Aspects of 1 Chloro 2 Octanone in Chemical Processes

Degradation Pathways in Environmental Matrices (abiotic and biological)

The environmental fate of 1-chloro-2-octanone is influenced by both abiotic and biological degradation processes. As a member of the α-haloketone family, its degradation pathways are of interest due to the potential for the formation of transformation products in soil and water systems.

Abiotic Degradation: Abiotic degradation of α-haloketones can occur through processes such as hydrolysis and reductive dehalogenation. sdstate.edu Hydrolysis, the reaction with water, can lead to the substitution of the chlorine atom with a hydroxyl group, forming 1-hydroxy-2-octanone (B3066111) and hydrochloric acid. The rate of this reaction is often influenced by pH and temperature. sdstate.edu

Reductive dehalogenation is another significant abiotic pathway, particularly under anaerobic conditions. acs.org This process involves the replacement of a chlorine atom with a hydrogen atom. In the environment, this can be facilitated by naturally occurring reductants or through photochemical reactions. For instance, the degradation of some chlorinated hydrocarbons can be initiated by photochemically-produced hydroxyl radicals in the atmosphere. nih.gov While specific data for 1-chloro-2-octanone is limited, the principles of α-haloketone reactivity suggest its susceptibility to these abiotic transformations. mdpi.com

Biological Degradation: Microbial activity plays a crucial role in the breakdown of chlorinated organic compounds in the environment. rug.nl Bacteria, fungi, and yeasts are known to degrade petroleum hydrocarbons, which include ketones. nih.gov The degradation of chlorinated hydrocarbons can proceed through several microbial mechanisms, including aerobic and anaerobic pathways. rug.nlepa.gov

Under aerobic conditions, microorganisms can utilize oxygenases to initiate the breakdown of chlorinated compounds. mdpi.com For a related compound, 2-octanone (B155638), aerobic biodegradation has been observed in both soil and water, with significant biological oxygen demand (BOD) values reported after five days of incubation with acclimated sludge. nih.gov This suggests that the alkyl chain of 1-chloro-2-octanone could be susceptible to microbial oxidation.

Under anaerobic conditions, a key process is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor. epa.govlsu.edu This process is often cometabolic, meaning the degradation occurs in the presence of another primary substrate that the microbe uses for energy. epa.gov The complete degradation of chlorinated compounds often involves a consortium of different microbial populations. nih.gov Some bacteria are capable of utilizing halogenated aliphatic compounds as a growth substrate, cleaving the carbon-halogen bond to form intermediates that can enter their metabolic pathways. rug.nl The efficiency of biodegradation can be influenced by factors such as the concentration of the contaminant and the presence of other organic matter. lsu.edu

Table 1: Potential Degradation Pathways and Products of 1-Chloro-2-octanone

| Degradation Pathway | Process Type | Potential Transformation Products | Environmental Conditions |

|---|---|---|---|

| Hydrolysis | Abiotic | 1-Hydroxy-2-octanone, Hydrochloric acid | Aqueous environments, pH and temperature dependent |

| Reductive Dehalogenation | Abiotic/Biotic | 2-Octanone | Anaerobic conditions, presence of reducing agents or specific microbes |

| Oxidative Dehalogenation | Biotic | Various smaller organic acids, Carbon dioxide | Aerobic conditions, presence of oxygenase-producing microbes |

Byproduct Formation and Management in Industrial Synthesis

The industrial synthesis of α-chloroketones, including 1-chloro-2-octanone, can generate various byproducts that require careful management to minimize environmental impact and ensure product purity. The nature and quantity of these byproducts are highly dependent on the chosen synthetic route.

Common methods for the synthesis of α-haloketones include the direct halogenation of a ketone, or multi-step processes involving intermediates like diazoketones. researchgate.netacs.org Direct halogenation of 2-octanone, for example, might lead to the formation of di- and poly-halogenated species, as well as isomers where the halogen is at a different position on the alkyl chain. mdpi.com The reaction of enolizable ketones with electrophilic halogens can also result in the halogenation of the aromatic ring in the case of aryl ketones. mdpi.com

One established method for producing α-chloroketones involves the reaction of a sulfoxonium ylide with an alkyl ester, followed by treatment with anhydrous HCl. google.com Another approach utilizes the reaction of a carboxylic acid derivative with a metal enolate of an α-haloacetic acid, followed by decarboxylation. google.com Synthesis from N-protected amino acids can proceed via a mixed anhydride (B1165640) intermediate which is then converted to an α-diazo ketone and subsequently hydrohalogenated. acs.org While effective, this route can involve hazardous reagents like diazomethane (B1218177). acs.org

The formation of byproducts such as acetone (B3395972) can occur in certain synthetic pathways. google.com In syntheses involving N-halosuccinimide (NCS), the succinimide (B58015) itself is a significant byproduct. researchgate.net

Management of Byproducts: Effective byproduct management is a critical aspect of industrial chemical processes. Key strategies include:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst choice can improve selectivity towards the desired product and minimize the formation of unwanted byproducts. google.com

Catalyst Selection: The use of highly selective catalysts can direct the reaction to produce the desired α-chloroketone with higher purity. essentialchemicalindustry.org For instance, copper(II) bromide has been used for α-bromination. google.com

Purification Techniques: Distillation, chromatography, and crystallization are common methods used to separate the desired product from byproducts and unreacted starting materials.

Waste Treatment: Waste streams containing byproducts must be treated to neutralize hazardous components before disposal. This can involve chemical neutralization, biological treatment, or incineration, in compliance with environmental regulations. uab.eduenvironment.gov.za

Table 2: Common Byproducts in α-Chloroketone Synthesis and Management Strategies

| Synthetic Route | Potential Byproducts | Management Strategy |

|---|---|---|

| Direct Halogenation of Ketones | Di- and poly-halogenated ketones, Isomers | Process optimization, Chromatographic separation |

| From N-protected amino acids via diazoketones | Nitrogen gas, Unreacted intermediates | Safe venting of nitrogen, Purification of final product |

| Using N-halosuccinimide (NCS) | Succinimide | Separation and potential recycling or proper disposal |

Green Chemistry Principles in the Lifecycle of 1-Chloro-2-octanone (Process Intensification, Waste Minimization)

The application of green chemistry principles to the lifecycle of 1-chloro-2-octanone aims to create more sustainable and environmentally benign processes. researchgate.net This involves considerations from the initial synthesis to the final disposal or degradation of the compound.

Process Intensification: Process intensification focuses on developing smaller, safer, and more energy-efficient manufacturing processes. In the context of 1-chloro-2-octanone synthesis, this can be achieved through:

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. goflow.at They allow for better control over reaction parameters, leading to higher yields and selectivity. researchgate.net For the synthesis of α-haloketones, continuous flow systems have been developed that allow for the safe, on-demand generation and use of hazardous intermediates like diazomethane, thereby avoiding the need for their storage and transport. acs.orgresearchgate.net

Catalysis: The use of efficient catalysts can reduce the energy requirements of a reaction and enable the use of more environmentally friendly reagents. essentialchemicalindustry.org For example, developing catalysts that allow for the use of hydrogen peroxide as an oxidant instead of chlorine-based reagents would eliminate the formation of organochlorine byproducts. bdu.ac.in The use of solid acid catalysts, such as cation exchange resins, can replace corrosive liquid acids like sulfuric acid, simplifying product work-up and reducing acid waste. google.com

Waste Minimization: Waste minimization is a core principle of green chemistry, aiming to reduce or eliminate the generation of waste at its source. researchgate.net Strategies relevant to 1-chloro-2-octanone include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. essentialchemicalindustry.org This reduces the amount of waste generated per unit of product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a process. mdpi.comacs.org Water-borne paints, for instance, have replaced many solvent-based formulations that used volatile organic compounds. essentialchemicalindustry.org

Renewable Feedstocks: While not directly applicable to all synthetic routes for 1-chloro-2-octanone, the principle of using renewable starting materials is a broader goal in green chemistry. essentialchemicalindustry.org For instance, 2-octanone can be derived from castor oil, a renewable resource. google.com

By integrating these green chemistry principles, the environmental footprint associated with the production and use of 1-chloro-2-octanone can be significantly reduced.

Table 3: Application of Green Chemistry Principles to 1-Chloro-2-octanone Lifecycle

| Green Chemistry Principle | Application in 1-Chloro-2-octanone Lifecycle | Benefit |

|---|---|---|

| Process Intensification | Use of continuous flow reactors for synthesis. acs.orgresearchgate.net | Improved safety, higher efficiency, better control. |

| Waste Minimization | Designing high atom economy synthetic routes. essentialchemicalindustry.org | Reduced generation of byproducts and waste. |

| Safer Solvents | Replacing volatile organic solvents with water or ionic liquids where feasible. mdpi.com | Reduced environmental pollution and worker exposure. |

| Catalysis | Development of selective and reusable catalysts. essentialchemicalindustry.org | Lower energy consumption, alternative reaction pathways. |

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The synthesis of α-chloro ketones, including 1-chloro-2-octanone, is undergoing a significant transformation driven by the principles of green chemistry. A primary goal is to enhance atom economy , a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. google.comnih.gov Future research is focused on moving away from hazardous traditional reagents toward catalytic, safer, and more atom-economical alternatives. researchgate.netpitt.eduthegoodscentscompany.com

Key trends in this area include:

Greener Chlorinating Agents: Traditional methods often employ harsh reagents like sulfuryl chloride or elemental chlorine. nih.gov Modern approaches are increasingly adopting milder and more selective agents such as N-chlorosuccinimide (NCS), trichloroisocyanuric acid, and p-toluenesulfonyl chloride. wikipedia.orgnih.gov These reagents reduce the formation of toxic byproducts and simplify purification processes.

Organocatalysis: The use of small organic molecules as catalysts represents a major advance in sustainable synthesis. Organocatalysts, such as L-proline amides, can facilitate the enantioselective α-chlorination of ketones, providing access to specific chiral versions of 1-chloro-2-octanone under mild conditions. wikipedia.org